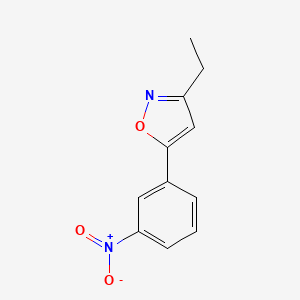
3-Ethyl-5-(3-nitrophenyl)-1,2-oxazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Ethyl-5-(3-nitrophenyl)-1,2-oxazole is an organic compound that belongs to the class of oxazoles, which are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom This compound is characterized by the presence of an ethyl group at the 3-position and a nitrophenyl group at the 5-position of the oxazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-5-(3-nitrophenyl)-1,2-oxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 3-nitrobenzoyl chloride with ethylamine to form an intermediate, which then undergoes cyclization in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as recrystallization or chromatography may also be employed to achieve high-quality product.
化学反応の分析
Types of Reactions
3-Ethyl-5-(3-nitrophenyl)-1,2-oxazole can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be further oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The ethyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4).
Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Nitro derivatives with additional oxygen functionalities.
Reduction: Amino derivatives with the nitro group converted to an amino group.
Substitution: Various substituted oxazoles depending on the substituent introduced.
科学的研究の応用
3-Ethyl-5-(3-nitrophenyl)-1,2-oxazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and anti-inflammatory agent.
Medicine: Explored for its potential therapeutic properties, including anticancer and antiviral activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.
作用機序
The mechanism of action of 3-Ethyl-5-(3-nitrophenyl)-1,2-oxazole depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. For example, the nitrophenyl group can undergo redox reactions, generating reactive oxygen species that can induce oxidative stress in cells. The oxazole ring may also interact with nucleic acids or proteins, affecting their function.
類似化合物との比較
Similar Compounds
3-Ethyl-5-phenyl-1,2-oxazole: Lacks the nitro group, making it less reactive in redox reactions.
3-Methyl-5-(3-nitrophenyl)-1,2-oxazole: Contains a methyl group instead of an ethyl group, which may affect its steric properties and reactivity.
5-(3-Nitrophenyl)-1,2-oxazole: Lacks the ethyl group, which may influence its solubility and interaction with other molecules.
Uniqueness
3-Ethyl-5-(3-nitrophenyl)-1,2-oxazole is unique due to the presence of both the ethyl and nitrophenyl groups, which confer specific chemical and biological properties. The nitrophenyl group enhances its reactivity in redox reactions, while the ethyl group affects its solubility and steric interactions.
特性
分子式 |
C11H10N2O3 |
|---|---|
分子量 |
218.21 g/mol |
IUPAC名 |
3-ethyl-5-(3-nitrophenyl)-1,2-oxazole |
InChI |
InChI=1S/C11H10N2O3/c1-2-9-7-11(16-12-9)8-4-3-5-10(6-8)13(14)15/h3-7H,2H2,1H3 |
InChIキー |
MEJCHRHTRHEQGV-UHFFFAOYSA-N |
正規SMILES |
CCC1=NOC(=C1)C2=CC(=CC=C2)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


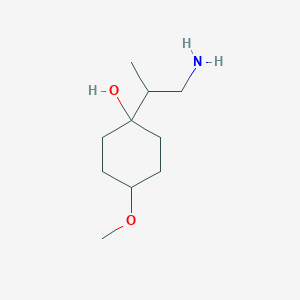
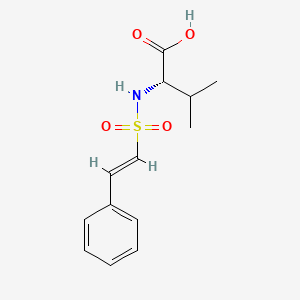
![4-Bromo-3-([ethyl(methyl)amino]methyl)aniline](/img/structure/B13196548.png)
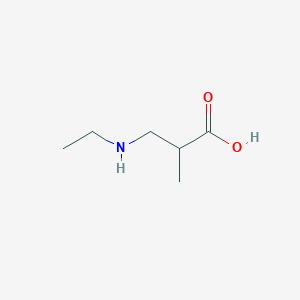
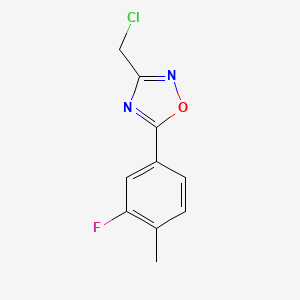
![1-[1-(Aminomethyl)cyclopropyl]-2-ethylcyclopentan-1-ol](/img/structure/B13196561.png)
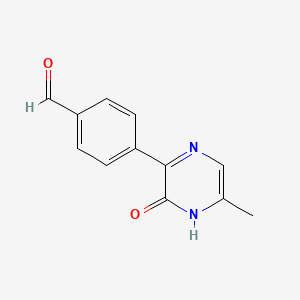
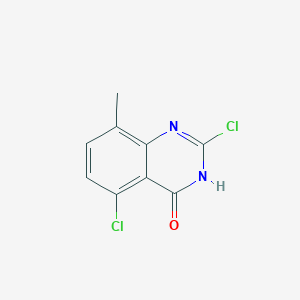
![N-[(4-bromothiophen-3-yl)methyl]cyclopropanamine](/img/structure/B13196593.png)
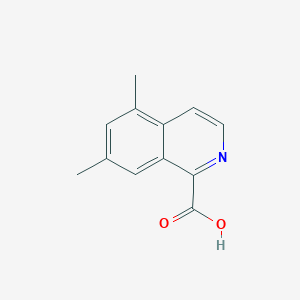
![6,6-Dimethyl-1-oxaspiro[2.6]nonane-2-carbonitrile](/img/structure/B13196618.png)
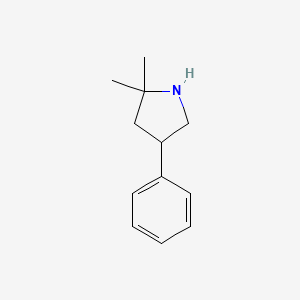

![2-(4-Methoxyphenyl)-7-methyl-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one](/img/structure/B13196640.png)
